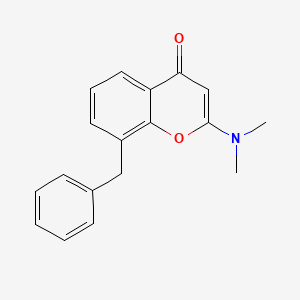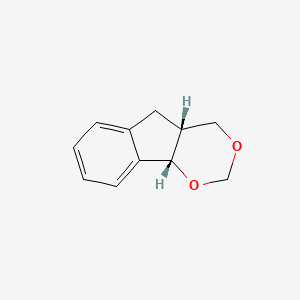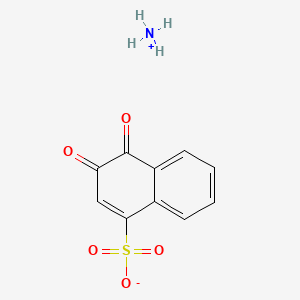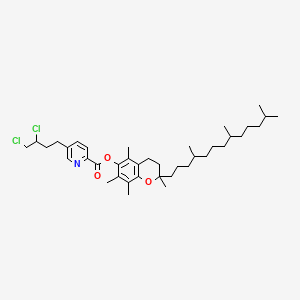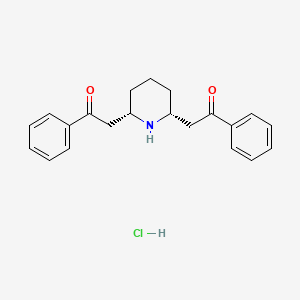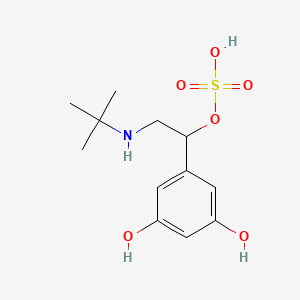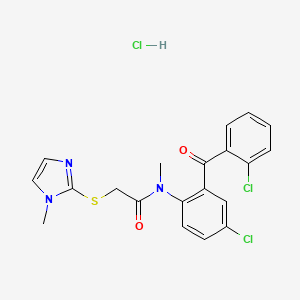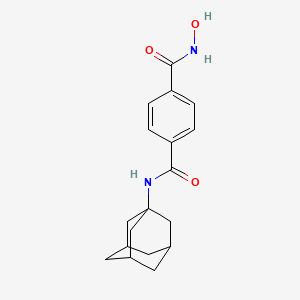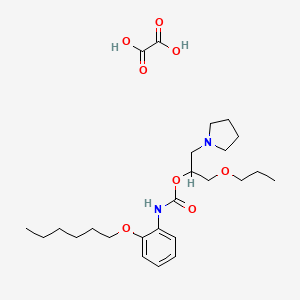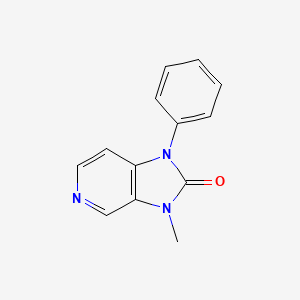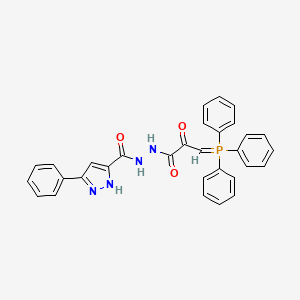
1H-Pyrazole-3-carboxylic acid, 5-phenyl-, 2-(1,2-dioxo-3-(triphenylphosphoranylidene)propyl)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazole-3-carboxylic acid, 5-phenyl-, 2-(1,2-dioxo-3-(triphenylphosphoranylidene)propyl)hydrazide is a complex organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This particular compound features a pyrazole ring substituted with a phenyl group and a hydrazide moiety, making it a valuable scaffold for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-3-carboxylic acid, 5-phenyl-, 2-(1,2-dioxo-3-(triphenylphosphoranylidene)propyl)hydrazide typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the cyclocondensation of hydrazines with α,β-unsaturated carbonyl compounds to form the pyrazole ring.
Substitution with Phenyl Group: The phenyl group is introduced through electrophilic aromatic substitution reactions.
Introduction of the Hydrazide Moiety: The hydrazide group is added via nucleophilic substitution reactions, often using hydrazine derivatives.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of heterogeneous catalysts, such as Amberlyst-70, can enhance the efficiency and eco-friendliness of the process .
Analyse Des Réactions Chimiques
Types of Reactions
1H-Pyrazole-3-carboxylic acid, 5-phenyl-, 2-(1,2-dioxo-3-(triphenylphosphoranylidene)propyl)hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the phenyl and hydrazide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted pyrazoles, hydrazides, and phenyl derivatives .
Applications De Recherche Scientifique
1H-Pyrazole-3-carboxylic acid, 5-phenyl-, 2-(1,2-dioxo-3-(triphenylphosphoranylidene)propyl)hydrazide has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 5-phenyl-, 2-(1,2-dioxo-3-(triphenylphosphoranylidene)propyl)hydrazide involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester
- 3-Propyl-1H-pyrazole-5-carboxylic acid
Uniqueness
1H-Pyrazole-3-carboxylic acid, 5-phenyl-, 2-(1,2-dioxo-3-(triphenylphosphoranylidene)propyl)hydrazide is unique due to its complex structure, which combines a pyrazole ring with a phenyl group and a hydrazide moiety.
Propriétés
Numéro CAS |
149990-87-4 |
|---|---|
Formule moléculaire |
C31H25N4O3P |
Poids moléculaire |
532.5 g/mol |
Nom IUPAC |
N'-[2-oxo-3-(triphenyl-λ5-phosphanylidene)propanoyl]-3-phenyl-1H-pyrazole-5-carbohydrazide |
InChI |
InChI=1S/C31H25N4O3P/c36-29(31(38)35-34-30(37)28-21-27(32-33-28)23-13-5-1-6-14-23)22-39(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-22H,(H,32,33)(H,34,37)(H,35,38) |
Clé InChI |
UQIASEDWZNZTTN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NNC(=C2)C(=O)NNC(=O)C(=O)C=P(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


